molecular formula C12H10O3 B6248525 2-(3-hydroxynaphthalen-2-yl)acetic acid CAS No. 305324-58-7

2-(3-hydroxynaphthalen-2-yl)acetic acid

Cat. No.: B6248525
CAS No.: 305324-58-7
M. Wt: 202.2
InChI Key:
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Description

2-(3-hydroxynaphthalen-2-yl)acetic acid is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxynaphthalen-2-yl)acetic acid typically involves the reaction of 3-hydroxynaphthalene with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxynaphthalene attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-(3-oxonaphthalen-2-yl)acetic acid.

    Reduction: Formation of 2-(3-hydroxydihydronaphthalen-2-yl)acetic acid.

    Substitution: Formation of 2-(3-halogenonaphthalen-2-yl)acetic acid.

Scientific Research Applications

2-(3-hydroxynaphthalen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-hydroxynaphthalen-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(6-hydroxynaphthalen-2-yl)acetic acid: Similar structure but with the hydroxyl group at a different position on the naphthalene ring.

    2-naphthol: Lacks the acetic acid moiety but shares the naphthol structure.

    3-hydroxy-2-naphthoic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.

Uniqueness

2-(3-hydroxynaphthalen-2-yl)acetic acid is unique due to the specific positioning of the hydroxyl and acetic acid groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

305324-58-7

Molecular Formula

C12H10O3

Molecular Weight

202.2

Purity

0

Origin of Product

United States

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